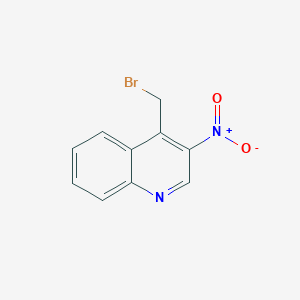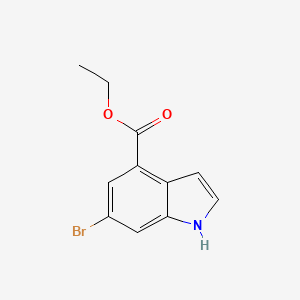
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine is an organic compound with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . This compound features a cyclopropane ring substituted with a 2,2-dimethylcyclopropyl group and an amine group. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine typically involves the reaction of cyclopropylamine with 2,2-dimethylcyclopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain high-purity samples .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Dimethylcyclopropyl)propan-1-amine: Similar structure but with a propyl group instead of a cyclopropyl group.
Cyclopropylamine: Lacks the 2,2-dimethyl substitution on the cyclopropane ring.
Uniqueness
1-(2,2-Dimethylcyclopropyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of a dimethyl substitution, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-(2,2-dimethylcyclopropyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15N/c1-7(2)5-6(7)8(9)3-4-8/h6H,3-5,9H2,1-2H3 |
Clé InChI |
RQVZMNPOEHWSQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C2(CC2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



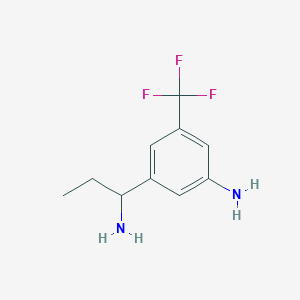
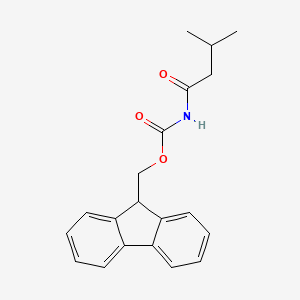



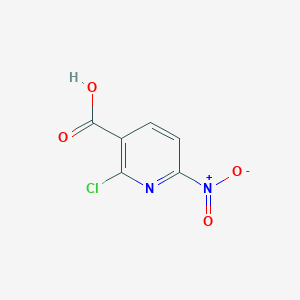


![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
